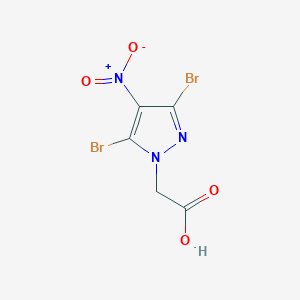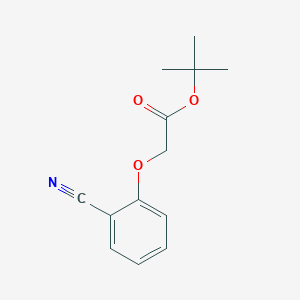
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino groups during peptide synthesis. This compound is valuable due to its stability and ease of removal under mild conditions, making it a preferred choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of 4-amino-4-piperidinecarboxylic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The resulting Fmoc-protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like benzotriazol-1-yl-oxytris-pyrrolidino-phosphonium (PyBOP) and 1-hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: PyBOP and HOBt in DMF with DIPEA as a base.
Major Products:
Deprotection: 4-amino-4-piperidinecarboxylic acid.
Coupling: Peptides with the desired sequence.
Scientific Research Applications
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For the attachment of peptides to other biomolecules or surfaces.
Material Science: In the creation of peptide-based hydrogels for biomedical applications.
Mechanism of Action
The primary function of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: Another protected amino acid with a tert-butyloxycarbonyl (Boc) group in addition to the Fmoc group.
Fmoc-protected amino acids: A broad category of amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.
Uniqueness: 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with a piperidine ring. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of cyclic peptides and other complex molecules.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFKLWITSYZJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647087 |
Source


|
| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-09-5 |
Source


|
| Record name | 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)






![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

